molecular formula C14H23ClN2 B1400204 N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride CAS No. 1050484-75-7

N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride

Cat. No. B1400204
M. Wt: 254.8 g/mol
InChI Key: PAFIWKPUQOWPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and pharmacology. MPMP is a synthetic compound that belongs to the class of arylalkylamines and is structurally similar to other psychoactive compounds such as amphetamines and cathinones.

Scientific Research Applications

Dopamine D2 Receptor Modulation

Compounds with structural features similar to N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride, particularly those containing piperidine and benzyl moieties, have been investigated for their affinity towards dopamine D2 receptors. These receptors are crucial in neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore for high D2 receptor affinity includes aromatic moieties, cyclic amines, and central linkers, suggesting potential research applications of the compound in the development of treatments for these disorders (Jůza et al., 2022).

Cytochrome P450 Isoform Inhibition

The piperidine component of the compound is noteworthy in the context of cytochrome P450 (CYP) isoform inhibition. Specific piperidine derivatives have been identified as potent and selective inhibitors for various CYP isoforms, which are key enzymes in drug metabolism. Understanding the selectivity and potency of such inhibitors can aid in predicting drug-drug interactions and enhancing drug safety profiles (Khojasteh et al., 2011).

Serotonergic Activity

Research on compounds structurally related to N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride, particularly those with N-methoxybenzyl and piperidine groups, has highlighted their potent serotonergic activity. These compounds, known as NBOMes, have been studied for their powerful hallucinogenic effects, mediated through the serotonin 5-HT2A receptor. Although the recreational use of such compounds poses significant risks, their pharmacological profile provides valuable insights into serotonergic receptor modulation and potential therapeutic applications for disorders involving the serotonin system (Kamińska et al., 2020).

Environmental Persistence and Toxicology

The benzyl and piperidine components of the compound also warrant investigation regarding their environmental fate and potential toxicological effects. Compounds with these functional groups have been detected in various environmental matrices, raising concerns about their persistence and impact on ecosystems. Research into the degradation pathways and environmental behavior of such compounds can contribute to the development of more sustainable chemical practices and remediation strategies (Haman et al., 2015).

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.ClH/c1-12-2-4-13(5-3-12)10-16-11-14-6-8-15-9-7-14;/h2-5,14-16H,6-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFIWKPUQOWPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.